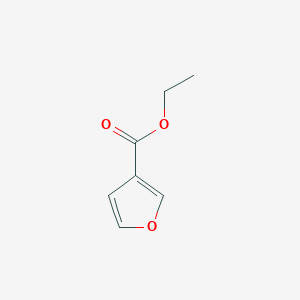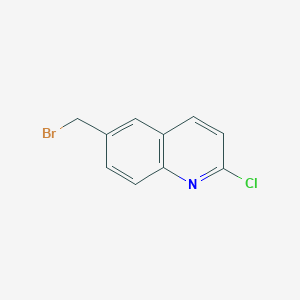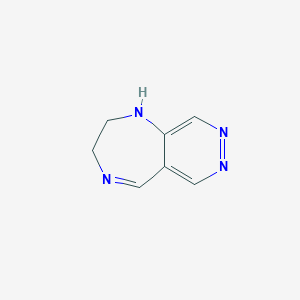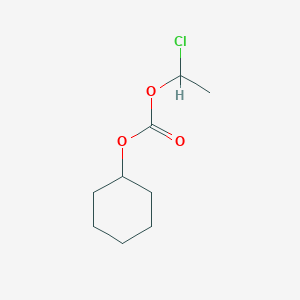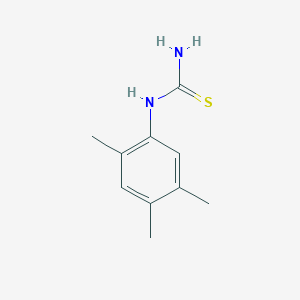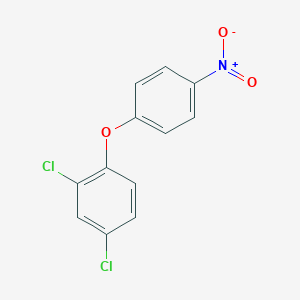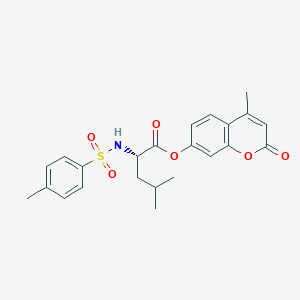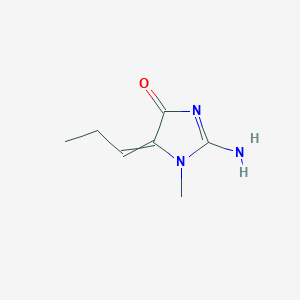
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene, also known as MCI-186, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of imidazoles and has been extensively studied for its neuroprotective properties.
作用機序
The exact mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is not fully understood. However, it has been suggested that 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- exerts its neuroprotective effects by activating the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification genes. 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has also been shown to modulate the activity of various enzymes, such as heme oxygenase-1 and superoxide dismutase, which play a crucial role in the cellular defense against oxidative stress.
生化学的および生理学的効果
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, inhibit lipid peroxidation, and increase the levels of glutathione, a potent antioxidant. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been shown to improve mitochondrial function, reduce inflammation, and enhance neurogenesis in various cell and animal models.
実験室実験の利点と制限
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its neuroprotective properties. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been tested in clinical trials, indicating its potential therapeutic applications. However, there are also some limitations associated with 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene-. For instance, the exact mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological effects. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been shown to have some toxicity at high concentrations, which should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the study of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene-. First, further studies are needed to elucidate the exact mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- and its pharmacological effects. Second, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- for the treatment of neurological disorders. Third, the potential use of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- in combination with other neuroprotective agents should be explored. Fourth, the development of new synthetic methods for 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- and its analogs could lead to the discovery of more potent and selective compounds. Finally, the use of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- in other fields, such as cancer research and aging, should also be investigated.
合成法
The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- involves the reaction of 2-aminomethylimidazole with acetaldehyde and propionaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization to obtain 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- in high yield and purity.
科学的研究の応用
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been extensively studied for its neuroprotective properties. It has been shown to reduce oxidative stress, inhibit apoptosis, and improve mitochondrial function in various cell and animal models. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been tested in clinical trials for the treatment of acute ischemic stroke, traumatic brain injury, and spinal cord injury. The results of these trials have shown promising outcomes, indicating that 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- could be a potential therapeutic agent for the treatment of neurological disorders.
特性
CAS番号 |
119290-23-2 |
|---|---|
製品名 |
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- |
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC名 |
(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4-5-6(11)9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9,11)/b5-4- |
InChIキー |
JJGGBWHFVLMEER-UHFFFAOYSA-N |
SMILES |
CCC=C1C(=O)NC(=N)N1C |
正規SMILES |
CCC=C1C(=O)N=C(N1C)N |
同義語 |
2-amino-1-methyl-5-propylideneimidazol-4-one AMPI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



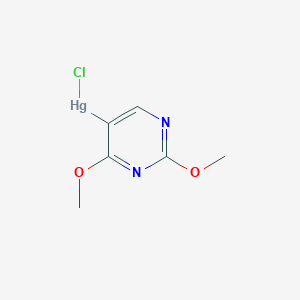
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
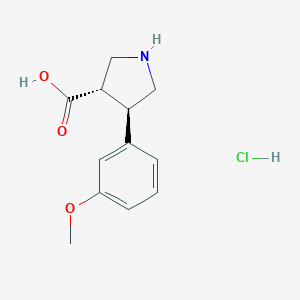
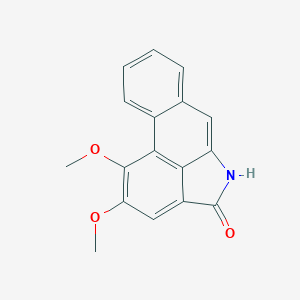
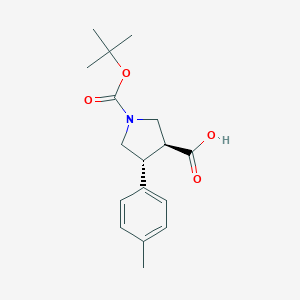
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
